molecular formula C22H25ClN2O2 B5548778 8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one

8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5548778
M. Wt: 384.9 g/mol
InChI Key: ISKZSVBKFBJFHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of diazaspirodecanone derivatives, including the compound of interest, involves multiple steps, including condensation reactions, cyclization, and functional group modifications. These synthetic routes aim to introduce specific substituents that affect the molecule's biological activity and physical-chemical properties. For instance, Caroon et al. (1981) explored the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, highlighting the synthetic versatility of the diazaspirodecanone scaffold (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives is characterized by X-ray diffraction and other analytical techniques to determine conformation, stereochemistry, and crystal packing. The study by Wang et al. (2011) on the crystal structure of a related compound provides insights into the spatial arrangement and interactions within the crystal lattice, crucial for understanding the compound's reactivity and properties (Wang et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound has been synthesized through condensation reactions, with one study focusing on its crystal structure determination through single-crystal X-ray diffraction. This analysis revealed a complex molecular structure incorporating planar and chair conformation rings, highlighting its intricate molecular geometry (Wang et al., 2011).

Antiviral Applications

  • Anti-coronavirus Activity : Research into the antiviral properties of derivatives of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, which share a similar scaffold with the compound , found that certain derivatives inhibit human coronavirus replication. This suggests potential utility in antiviral drug development, indicating the versatility of the azaspirodecanone scaffold for generating compounds with significant antiviral activity (Çağla Begüm Apaydın et al., 2019).

Antimicrobial and Antifungal Properties

  • Antifungal Agents : A study on 2,8-diazaspiro[4.5]decan-1-one derivatives revealed their potential as chitin synthase inhibitors and antifungal agents. Some derivatives showed moderated to excellent potency against chitin synthase and exhibited antifungal activity, highlighting the compound's relevance in the development of new antifungal therapies (Bing Li et al., 2019).

Anticonvulsant Activity

  • Impact on Anticonvulsant Activity : N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, related to the compound , were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The study identified compounds with significant anticonvulsant activity, suggesting the potential of azaspirodecanone derivatives in the development of anticonvulsant therapies (J. Obniska et al., 2006).

Mechanism of Action

The compound acts as a potent inhibitor of RIPK1, a key driver in various inflammatory diseases . By inhibiting the kinase activity of RIPK1, it blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .

Future Directions

The compound has shown significant potential as a RIPK1 inhibitor, suggesting its potential for further development as a therapeutic agent for various inflammatory diseases . Future research could focus on further structural optimization of this compound to enhance its potency and selectivity for RIPK1 .

properties

IUPAC Name

8-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c23-19-7-5-17(6-8-19)15-27-20-4-2-1-3-18(20)14-25-11-9-22(10-12-25)13-21(26)24-16-22/h1-8H,9-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKZSVBKFBJFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{2-[(4-Chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one

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